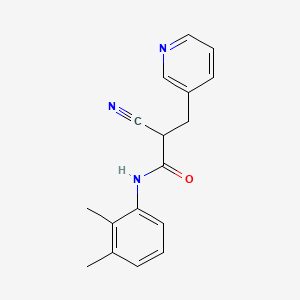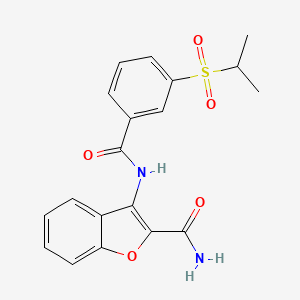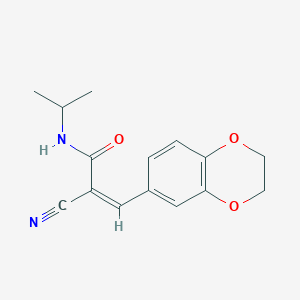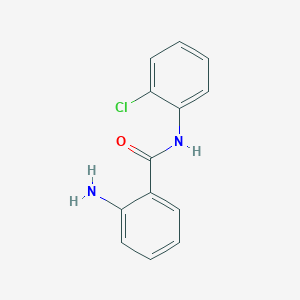![molecular formula C15H14N2O4 B2923074 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid CAS No. 811841-72-2](/img/structure/B2923074.png)
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” is a unique chemical with the empirical formula C15H14N2O4 . It has a molecular weight of 286.28 . The SMILES string for this compound is COc1ccc(NC(=O)c2ccccc2CC(O)=O)cn1 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” are not well-documented, organoboron compounds like this one are often used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : Some derivatives of 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid demonstrate significant antimicrobial activities. A study synthesized a series of 1,3,4-thiadiazole derivatives, showing promising results against various microbial strains (Noolvi et al., 2016).
Angiotensin-Converting Enzyme Inhibition : Research on angiotensin-converting enzyme (ACE) inhibitors has highlighted the potential of certain derivatives in this domain. Studies exploring perhydroazepin-2-one and perhydro-1,4-thiazepin-5-one derivatives have demonstrated their efficacy in vitro and in vivo, indicating their therapeutic potential (Yanagisawa et al., 1988); (Yanagisawa et al., 1987).
Bone Turnover Applications : A specific compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound has shown efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Antimycobacterial Activity : Certain phenoxyacetic acid derivatives have been synthesized and studied for their activity against Mycobacterium tuberculosis. Among these, specific compounds demonstrated significant minimum inhibitory concentration, showcasing potential as antimycobacterial agents (Ali & Shaharyar, 2007).
Synthesis of Novel Indole-Benzimidazole Derivatives : Studies on the synthesis of novel indole-benzimidazole derivatives using compounds related to 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid have been conducted, indicating potential applications in developing new organic compounds (Wang et al., 2016).
Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, derived from a related compound, has been identified. This fluorophore demonstrates strong fluorescence in a wide pH range and high stability, making it suitable for biomedical analysis (Hirano et al., 2004).
Catalytic Applications : The compound 1-(carboxymethyl)pyridinium iodide, related to the chemical structure , has been used as a reusable catalyst for the synthesis of pyranopyrazole derivatives, demonstrating its utility in catalysis (Moosavi‐Zare et al., 2016).
Eigenschaften
IUPAC Name |
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMHSWUSLAQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)

![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)





![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)


![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)